

# In-Depth Technical Guide: MMV676584 (CAS 750621-19-3)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MMV676584 |           |
| Cat. No.:            | B4942471  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**MMV676584** is a novel aminothiazole compound identified through the screening of the Medicines for Malaria Venture (MMV) open access chemical libraries. It has demonstrated significant in vitro activity against Madurella mycetomatis, the primary causative agent of eumycetoma, a neglected tropical disease. The compound has also been noted for its anti-tuberculosis activity. This technical guide provides a comprehensive overview of the available data on **MMV676584**, including its chemical properties, biological activity, and preliminary insights into its potential as a therapeutic agent.

**Chemical Properties** 

| Property          | Value                                                         |
|-------------------|---------------------------------------------------------------|
| CAS Number        | 750621-19-3                                                   |
| Molecular Formula | C12H8ClFN2OS2                                                 |
| Molecular Weight  | 314.79 g/mol                                                  |
| Chemical Name     | 4-chloro-N-(5-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide |
| Class             | Aminothiazole                                                 |



# **Biological Activity**

**MMV676584** has been primarily investigated for its antifungal properties, with a particular focus on eumycetoma. It was identified from a screening of the MMV "Pathogen Box," which contains a collection of diverse drug-like molecules.

### **Antifungal Activity against Madurella mycetomatis**

Initial screenings of 800 compounds from the MMV libraries identified 215 molecules with in vitro activity against M. mycetomatis. Further evaluation of the most active compounds revealed that **MMV676584** belongs to a class of aminothiazoles that demonstrated promising results.

Table 1: In Vitro Activity of MMV676584 against Madurella mycetomatis

| Parameter | Value  | Reference |
|-----------|--------|-----------|
| IC50      | < 8 μΜ | [1]       |

Further specific MIC and MIC<sub>50</sub> values from detailed studies are pending public release.

### **Anti-mycobacterial Activity**

While noted for its anti-tuberculosis activity, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis are not yet publicly available.

#### **Mechanism of Action**

The precise mechanism of action for **MMV676584** has not been fully elucidated. As an aminothiazole derivative, it may share mechanisms with other compounds in this class which are known to target various cellular processes in fungi and bacteria.

# **Experimental Protocols**

The following are generalized protocols based on standard methodologies used for the evaluation of antifungal and anti-mycobacterial compounds. Specific protocols for **MMV676584** are detailed in the primary research publications.



# In Vitro Antifungal Susceptibility Testing against Madurella mycetomatis

A common method for determining the in vitro activity of compounds against filamentous fungi like M. mycetomatis is the broth microdilution assay, often following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for In Vitro Antifungal Susceptibility Testing:



Click to download full resolution via product page

Figure 1: General workflow for in vitro antifungal susceptibility testing.

## In Vivo Efficacy in a Galleria mellonella Larval Model

The Galleria mellonella (greater wax moth) larval model is a widely used invertebrate model for assessing the in vivo efficacy of antimicrobial compounds.

Workflow for G. mellonella In Vivo Efficacy Study:





Click to download full resolution via product page

Figure 2: General workflow for in vivo efficacy testing in G. mellonella.

# **Signaling Pathways**

Currently, there is no published data specifically detailing the signaling pathways modulated by **MMV676584**. Future research will likely focus on identifying the molecular targets and downstream effects of this compound to understand its mechanism of action.

#### **Pharmacokinetics**

Detailed pharmacokinetic studies for **MMV676584**, including absorption, distribution, metabolism, and excretion (ADME) profiles, have not yet been made publicly available. Such studies are crucial for the further development of this compound as a potential therapeutic agent.

#### **Conclusion and Future Directions**

**MMV676584** is a promising lead compound with demonstrated in vitro activity against Madurella mycetomatis. Its identification from a large-scale screening effort highlights the potential of open-access chemical libraries in discovering novel treatments for neglected diseases.

Key areas for future research include:



- Detailed In Vitro Studies: Determination of precise MIC and MIC₅₀ values against a broader panel of M. mycetomatis and M. tuberculosis clinical isolates.
- Mechanism of Action Studies: Identification of the molecular target(s) and elucidation of the signaling pathways affected by the compound.
- In Vivo Efficacy: Comprehensive studies in relevant animal models of eumycetoma and tuberculosis to establish efficacy and therapeutic window.
- Pharmacokinetic Profiling: Thorough investigation of the ADME properties of MMV676584 to assess its drug-like potential.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.

The continued investigation of **MMV676584** and related aminothiazole compounds holds the potential to deliver a much-needed new therapeutic option for patients suffering from eumycetoma and tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Addressing the most neglected diseases through an open research model: The discovery
  of fenarimols as novel drug candidates for eumycetoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: MMV676584 (CAS 750621-19-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4942471#mmv676584-cas-number-750621-19-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com